2-Oxo-2-phenylethyl benzenesulfonate
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Overview
Description
2-Oxo-2-phenylethyl benzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a benzenesulfonate group attached to a 2-oxo-2-phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl benzenesulfonate typically involves the reaction of 2-oxo-2-phenylethyl chloride with benzenesulfonic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at ambient temperature. The general reaction scheme is as follows:
2-Oxo-2-phenylethyl chloride+Benzenesulfonic acid→2-Oxo-2-phenylethyl benzenesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl benzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or a sulfone.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfones or sulfonic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Oxo-2-phenylethyl benzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl benzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved in these reactions are typically those associated with electrophilic aromatic substitution and nucleophilic substitution mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl acetate
- 2-Oxo-2-phenylethyl chloride
- 2-Oxo-2-phenylethyl sulfate
Uniqueness
2-Oxo-2-phenylethyl benzenesulfonate is unique due to the presence of the benzenesulfonate group, which imparts distinct chemical properties. This group enhances the compound’s reactivity in electrophilic and nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the benzenesulfonate group can influence the compound’s solubility and stability, which are important factors in its applications in research and industry.
Properties
IUPAC Name |
phenacyl benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c15-14(12-7-3-1-4-8-12)11-18-19(16,17)13-9-5-2-6-10-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJABPYBQCMMML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629867 |
Source
|
Record name | 2-Oxo-2-phenylethyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98475-06-0 |
Source
|
Record name | 2-Oxo-2-phenylethyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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